molecular formula C21H29N7O4S B14797571 1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide

1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide

Número de catálogo: B14797571
Peso molecular: 475.6 g/mol
Clave InChI: SURDYLMBWGNTEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RF-489791, also known as PF-00489791, is a small molecule drug that acts as an inhibitor of phosphodiesterase type 5 (PDE5). This compound was initially developed by Pfizer Inc. and has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, nervous system diseases, and metabolic disorders .

Métodos De Preparación

The synthesis of RF-489791 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Análisis De Reacciones Químicas

RF-489791 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

RF-489791 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, RF-489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in conditions such as hypertension and pulmonary hypertension .

Comparación Con Compuestos Similares

RF-489791 is similar to other phosphodiesterase type 5 inhibitors, such as sildenafil, tadalafil, and vardenafil. RF-489791 is unique in its long-acting properties and selective inhibition of phosphodiesterase type 5. This makes it a valuable compound for studying the long-term effects of phosphodiesterase inhibition and for developing new therapeutic agents .

Similar Compounds

  • Sildenafil
  • Tadalafil
  • Vardenafil

Propiedades

Fórmula molecular

C21H29N7O4S

Peso molecular

475.6 g/mol

Nombre IUPAC

1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H29N7O4S/c1-5-8-23-21-24-16(13-15-12-14(3)7-9-22-15)19-17(25-21)18(20(29)27-33(4,30)31)26-28(19)10-11-32-6-2/h7,9,12H,5-6,8,10-11,13H2,1-4H3,(H,27,29)(H,23,24,25)

Clave InChI

SURDYLMBWGNTEY-UHFFFAOYSA-N

SMILES canónico

CCCNC1=NC(=C2C(=N1)C(=NN2CCOCC)C(=O)NS(=O)(=O)C)CC3=NC=CC(=C3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.